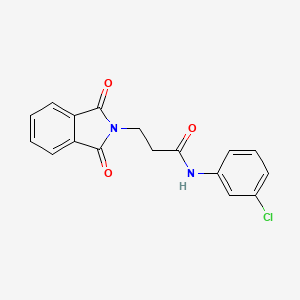

![molecular formula C16H25N5O2 B5545985 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic chemicals known for their intricate structures and potential for various applications, including medicinal chemistry. Its structure comprises several functional groups, including a pyrimidine ring, a morpholine moiety, and a cyclopentanecarboxamide group, making it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions, as demonstrated by Kuznetsov et al. (2007), where 4-amino-substituted pyrido[3,4-d]pyrimidines were synthesized through condensation, followed by specific reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting the significance of S-alkylation and the stabilization of the crystal structure through weak intermolecular interactions (Attia et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Research efforts have been dedicated to the synthesis and characterization of compounds related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" and their derivatives. Studies have reported novel synthetic routes and chemical reactions to obtain compounds with potential biological activities. For instance, a study reported the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating the versatility of pyrimidine derivatives in chemical synthesis and their application in developing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation and Antimicrobial Activity

Several studies have focused on the biological evaluation of pyrimidinyl morpholine derivatives, assessing their antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential against various bacterial and fungal pathogens (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). This highlights the compound's role in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer and Anti-inflammatory Applications

Compounds structurally related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have also been studied for their potential anticancer and anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, underscoring their potential in cancer therapy. Moreover, their anti-inflammatory properties have been explored, with some compounds showing significant activity in reducing inflammation, comparable to standard drugs (Abu‐Hashem & Youssef, 2011).

Advanced Imaging and Diagnostic Applications

Additionally, derivatives of "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have been explored for their utility in advanced imaging and diagnostics, particularly in the context of neurological disorders such as Parkinson's disease. The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging showcases the compound's relevance in biomedical research and its potential to contribute to the early diagnosis and monitoring of disease progression (Wang et al., 2017).

Propiedades

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c22-16(13-3-1-2-4-13)18-6-5-17-14-11-15(20-12-19-14)21-7-9-23-10-8-21/h11-13H,1-10H2,(H,18,22)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQOMGFCXCVIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)